molecular formula C5H4ClN3O3 B1588037 2-Chloro-4-methoxy-5-nitropyrimidine CAS No. 282102-07-2

2-Chloro-4-methoxy-5-nitropyrimidine

Cat. No. B1588037
M. Wt: 189.56 g/mol
InChI Key: JMFJZBKFBHAICF-UHFFFAOYSA-N
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Patent
US08383641B2

Procedure details

To a solution of 2,4-dichloro-5-nitropyrimidine (10 g, 51.55 mmol) in methanol (150 ml) at −10° C. a solution of potassium methanolate (3.62 g, 51.55 mmol) in methanol (150 ml) was added over a period of 10 minutes. The mixture was allowed to warm to 0° C. and the solvent was evaporated under reduced pressure at 30° C. The residue was purified by silica gel chromatography with n-heptane/ethyl acetate (3:1) as eluent affording 3.7 g (37.9%) of the title compound. 1.34 g (13.7%) 4-chloro-2-methoxy-5-nitropyrimidine was obtained as a side product
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
37.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[CH3:12][O-:13].[K+]>CO>[Cl:1][C:2]1[N:7]=[C:6]([O:13][CH3:12])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Name
Quantity
3.62 g
Type
reactant
Smiles
C[O-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure at 30° C
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography with n-heptane/ethyl acetate (3:1) as eluent

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 37.9%
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.